REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:8]2[CH2:9][C:10](=O)[CH2:11][O:12][C:7]=2[CH:6]=[CH:5][CH:4]=1.[CH2:14]([NH:17][CH2:18][CH2:19][CH3:20])[CH2:15][CH3:16].FC(F)(F)C(O)=O>C1(C)C=CC=CC=1>[CH3:1][O:2][C:3]1[C:8]2[CH2:9][CH:10]([N:17]([CH2:18][CH2:19][CH3:20])[CH2:14][CH2:15][CH3:16])[CH2:11][O:12][C:7]=2[CH:6]=[CH:5][CH:4]=1
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Name
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|
Quantity
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6.4 g
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Type
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reactant
|
Smiles
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COC1=CC=CC2=C1CC(CO2)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
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C(CC)NCCC
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
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Name
|
|
Quantity
|
200 mL
|
Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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is refluxed in a Dean-Stark apparatus for 3 hours
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Duration
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3 h
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Type
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CONCENTRATION
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Details
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The solution concentrated in vacuo
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Type
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ADDITION
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Details
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the residue is added to a solution of 7 g of sodium cyanoborohydride in 160 ml of ethanol and 40 ml of acetic acid
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Type
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CUSTOM
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Details
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After 15 minutes at room temperature most of the solvent is removed in vacuo
|
Duration
|
15 min
|
Type
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DISSOLUTION
|
Details
|
The residue is dissolved in 6N hydrochloric acid
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
EXTRACTION
|
Details
|
the product is extracted with ether
|
Type
|
EXTRACTION
|
Details
|
the product is extracted with ether
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The ether layer is dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent is removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=CC2=C1CC(CO2)N(CCC)CCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |